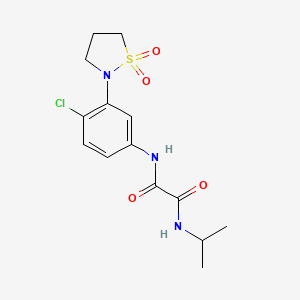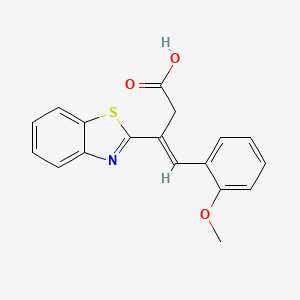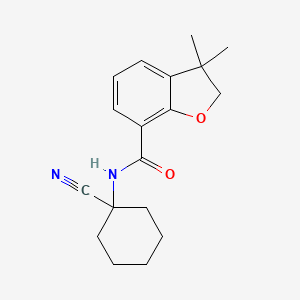![molecular formula C14H18BNO4 B2994946 2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester CAS No. 1421341-04-9](/img/structure/B2994946.png)
2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester” is a chemical compound with the CAS Number: 1421341-04-9 . It has a molecular weight of 275.11 . The IUPAC name for this compound is 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)10-5-6-11-9(7-10)8-18-12(17)16-11/h5-7H,8H2,1-4H3,(H,16,17) . This provides a detailed description of the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis and Material Science Applications
Boronic acids and esters, including "2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester," are pivotal in synthetic organic chemistry, drug discovery, and materials science due to their unique reactivity profile. A novel method for the metal- and additive-free photoinduced borylation of haloarenes directly to boronic acids and esters has been developed. This protocol is significant as it bypasses the need for expensive and toxic metal catalysts or ligands, producing innocuous by-products and allowing for simple, large-scale operations in common-grade solvents without deoxygenation of reaction mixtures (Mfuh et al., 2017).
Catalysis and Coupling Reactions
The palladium-catalyzed cross-coupling reaction of (E)-1,2-Bis(boryl)-1-alkenes with organic halides provides a formal carboboration of alkynes via a diboration-coupling sequence, yielding pinacol esters of (E)-(1-butyl-1-alkenyl)boronic acid in good yields. This process exemplifies the utility of boronic esters in facilitating complex organic transformations (Ishiyama et al., 1996).
Polymer Chemistry
In the realm of polymer chemistry, boronic acid (ester) moieties are integral to the Suzuki-Miyaura coupling polymerization, leading to high-molecular-weight π-conjugated polymers with boronic acid (ester) termini. This method overcomes traditional limitations by employing unstoichiometric polycondensation, which is facilitated by intramolecular transfer of the palladium catalyst (Nojima et al., 2016).
Environmental and Green Chemistry
The search for environmentally benign synthesis methods has led to the development of a green synthetic route to boronic acid esters through mechanochemistry. This method, devoid of solvents, highlights the significance of "this compound" in contributing to sustainable chemistry practices by facilitating the formation of boronic acid esters from corresponding boronic acids through simple grinding (Schnürch et al., 2007).
Advanced Applications
In advanced applications, the chemoselective benzylation of aldehydes using boronic acid pinacol esters underlines the compound's utility in selective transformations. Activation of the boronic ester with s-butyllithium facilitates nucleophilic addition to aldehydes, showcasing the boronic ester's versatility in organic synthesis (Hollerbach & Barker, 2018).
Mécanisme D'action
Target of Action
This compound is a boronic acid ester, which are often used in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
The mode of action of this compound is likely related to its role in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid or its derivatives (like our compound) undergo transmetalation with a metal catalyst (usually palladium), which then facilitates the coupling with an organic halide .
Biochemical Pathways
The biochemical pathways affected by this compound would be dependent on the specific context of its use. In the context of organic synthesis, it would be involved in the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction .
Pharmacokinetics
As a boronic acid ester, it is likely to have good stability and reactivity, making it useful in organic synthesis . .
Result of Action
The result of the compound’s action would be the formation of a new carbon-carbon bond in the context of a Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed in an aqueous environment and can be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .
Propriétés
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-3,1-benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)10-5-6-11-9(7-10)8-18-12(17)16-11/h5-7H,8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWPEXJLHLSCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

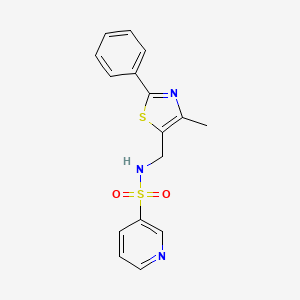
![2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2994866.png)
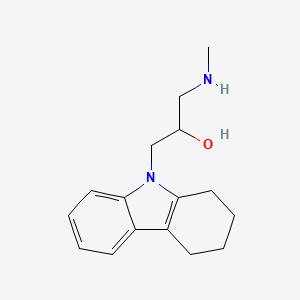
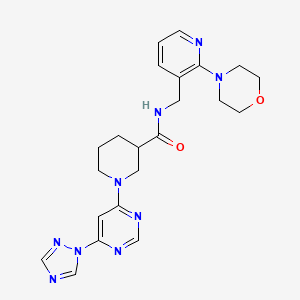
![3-ethyl-N-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2994871.png)
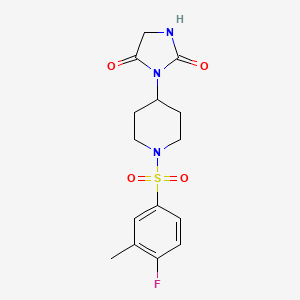
![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2994874.png)
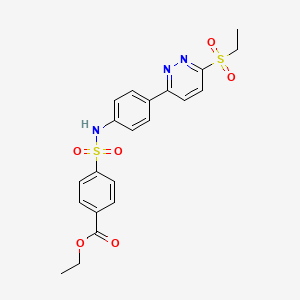
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2994877.png)
